

A Comprehensive Technical Guide to Methyl 3-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-amino-3-fluorobenzoate

Cat. No.: B170274

[Get Quote](#)

CAS Number: 1195768-18-3

Abstract

This technical guide provides an in-depth overview of Methyl 3-amino-2-fluorobenzoate, a key chemical intermediate in the pharmaceutical industry. The document details its physicochemical properties, synthesis protocols, and primary applications, with a focus on its role in the development of targeted cancer therapies. Safety and handling information are also provided. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

Methyl 3-amino-2-fluorobenzoate (CAS No. 1195768-18-3) is a substituted aromatic compound with the molecular formula $C_8H_8FNO_2$.^[1] Its structure, featuring an amino group, a fluorine atom, and a methyl ester on a benzene ring, makes it a valuable building block in organic synthesis.^[1] This compound is particularly significant as a crucial intermediate in the synthesis of Dabrafenib, a potent kinase inhibitor used in targeted cancer therapy.^{[2][3]} The fluorine atom enhances the lipophilicity and metabolic stability of the final drug product, while the amino group provides a reactive site for forming amide bonds, a common linkage in pharmaceuticals.^[1]

Physicochemical Properties

Methyl 3-amino-2-fluorobenzoate is typically a white to off-white crystalline powder or a colorless to light orange clear liquid.[\[1\]](#)[\[4\]](#) It is sparingly soluble in water but soluble in organic solvents like methanol, ethanol, and acetone.[\[1\]](#) The compound is relatively stable under normal storage conditions.[\[1\]](#)

Table 1: Physicochemical Properties of Methyl 3-amino-2-fluorobenzoate

Property	Value	Source(s)
CAS Number	1195768-18-3	[1] [4] [5] [6]
Molecular Formula	C ₈ H ₈ FNO ₂	[1] [5] [6]
Molecular Weight	169.15 g/mol	[1] [5]
Appearance	White to off-white crystalline powder or colorless to light orange clear liquid	[1] [4]
Boiling Point	282.6 ± 25.0 °C (Predicted)	[1] [6] [7]
Density	1.264 ± 0.06 g/cm ³ (Predicted)	[1] [6] [7]
Melting Point	74°C (literature)	[8] [9]
Purity	≥97% to >98%	[2] [5]
Storage Temperature	Room temperature, keep in dark place, inert atmosphere	[10]

Synthesis and Manufacturing

The synthesis of Methyl 3-amino-2-fluorobenzoate is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.[\[1\]](#) Below are outlines of common synthesis protocols.

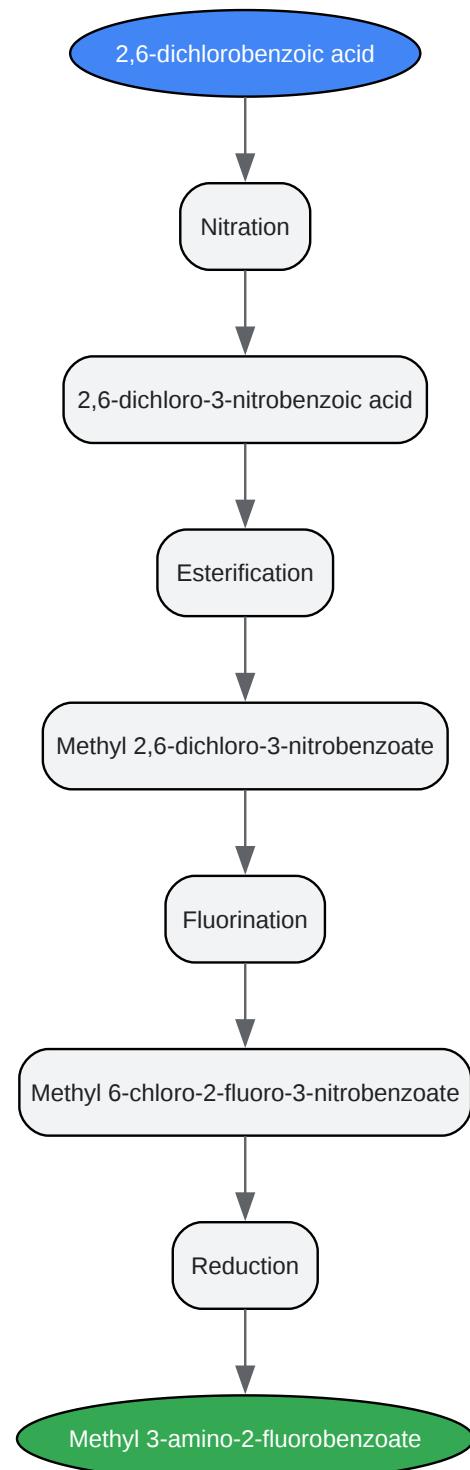
Experimental Protocols

Method 1: Synthesis from 2,6-dichlorobenzoic acid

This method involves a four-step process starting from 2,6-dichlorobenzoic acid.[\[1\]](#)[\[2\]](#)

- Step 1: Synthesis of 2,6-dichloro-3-nitrobenzoic acid
 - Under a nitrogen atmosphere, 2,6-dichlorobenzoic acid is added in batches to concentrated sulfuric acid.
 - A pre-configured mixture of concentrated nitric acid and sulfuric acid is then added dropwise at a controlled temperature (0-10°C).
 - After the addition, the temperature is raised to 30°C for 0.5-1 hour.
 - The reaction mixture is then cooled, and the product is extracted with ethyl acetate. The organic phase is washed and concentrated to yield 2,6-dichloro-3-nitrobenzoic acid.[2]
- Step 2: Synthesis of Methyl 2,6-dichloro-3-nitrobenzoate
 - The product from Step 1 is esterified to produce the methyl ester.
- Step 3: Synthesis of Methyl 6-chloro-2-fluoro-3-nitrobenzoate
 - The methyl ester from Step 2 is dissolved in DMSO, and sodium fluoride is added.
 - The reaction mixture is heated to 145°C for 2 hours.
 - After cooling, the product is isolated.[2]
- Step 4: Synthesis of Methyl 3-amino-2-fluorobenzoate
 - Methyl 6-chloro-2-fluoro-3-nitrobenzoate is added to a reactor with 10% Pd/C catalyst and methanol.
 - The mixture is subjected to hydrogen pressure at 35-40°C for 10 hours.
 - After filtration of the catalyst, the filtrate is concentrated. The pH is adjusted to 8-9, and the product is extracted with ethyl acetate.
 - The final product is obtained after concentration and purification, with a purity of over 99%. [2]

Method 2: Synthesis from Methyl-2-fluoro-3-nitrobenzoate


This method involves the reduction of a nitro group.

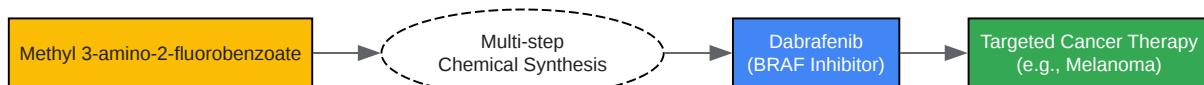
- Step 1: Reduction of Methyl-2-fluoro-3-nitrobenzoate
 - Methyl-2-fluoro-3-nitrobenzoate (100 g) is added to a mixture of tetrahydrofuran (1000 ml) and methanol (300 ml).[11]
 - Palladium on charcoal (10 g) is added to the mixture.[11]
 - The reaction is stirred under 3.0-10 kg of hydrogen pressure at a temperature of 50-60 °C for 3-24 hours.[11]
 - The reaction mass is then filtered, and the catalyst is washed with tetrahydrofuran.[11]
 - The filtrate is concentrated under vacuum to yield Methyl 3-amino-2-fluorobenzoate (70 g). [11]

Role in Dabrafenib Synthesis

Methyl 3-amino-2-fluorobenzoate is a critical starting material for the synthesis of Dabrafenib. The synthesis proceeds through several steps where the core structure of Methyl 3-amino-2-fluorobenzoate is modified to build the complex final molecule. This involves forming a sulfonamide, followed by a series of reactions to construct the thiazole and pyrimidine rings characteristic of Dabrafenib.

Synthesis of Methyl 3-amino-2-fluorobenzoate

[Click to download full resolution via product page](#)

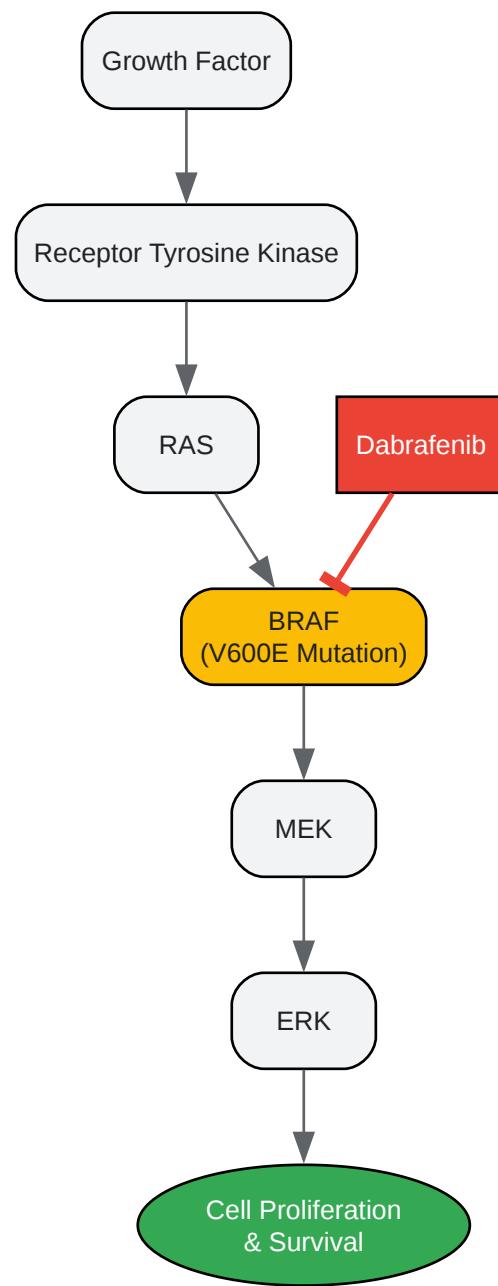

Caption: Synthesis workflow for Methyl 3-amino-2-fluorobenzoate.

Applications in Drug Development

The primary application of Methyl 3-amino-2-fluorobenzoate is in the pharmaceutical sector, specifically in oncology.^[2] It serves as a key building block for targeted therapies that act on specific molecular pathways involved in cancer progression.^[2]

Intermediate for Dabrafenib

Methyl 3-amino-2-fluorobenzoate is indispensable for the synthesis of Dabrafenib, a BRAF inhibitor.^[3] Dabrafenib is used to treat cancers with BRAF V600 mutations, such as melanoma, non-small cell lung cancer, and thyroid cancer.^{[3][4]} The high purity of the intermediate is essential for the efficacy and safety of the final active pharmaceutical ingredient (API).^[2]



[Click to download full resolution via product page](#)

Caption: Role as a key intermediate in drug development.

Mechanism of Action of Dabrafenib and the MAPK Pathway

Dabrafenib functions by inhibiting the mutated BRAF protein, which is a component of the MAPK/ERK signaling pathway.^{[4][10]} In many cancers, a mutation in the BRAF gene leads to a constitutively active BRAF protein, resulting in uncontrolled cell proliferation and survival.^{[4][10]} By binding to the ATP-binding site of the mutant BRAF protein, Dabrafenib blocks its kinase activity, preventing the phosphorylation of downstream proteins MEK and ERK.^[4] This interrupts the signaling cascade that drives tumor growth.^{[4][10]} Often, Dabrafenib is used in combination with a MEK inhibitor, such as Trametinib, to further enhance its efficacy and overcome potential resistance mechanisms.^{[4][6]}

[Click to download full resolution via product page](#)

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib.

Safety and Handling

Methyl 3-amino-2-fluorobenzoate is considered moderately hazardous.^[4] It may cause skin and eye irritation, and may be harmful if swallowed or inhaled.^[12] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when

handling this chemical.[4][11] It should be handled in a well-ventilated area or a chemical fume hood.[8][11]

Table 2: GHS Hazard and Precautionary Statements

Category	Code	Statement	Source(s)
Hazard	H302	Harmful if swallowed.	[10] [12]
H315		Causes skin irritation.	[4] [12]
H319		Causes serious eye irritation.	[12]
H335		May cause respiratory irritation.	[10] [12]
Precautionary	P261	Avoid breathing fumes/mist/vapors/spray.	[12]
P264		Wash skin thoroughly after handling.	[8] [12]
P280		Wear protective gloves/protective clothing/eye protection/face protection.	[8] [12]
P301+P312		IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	[12]
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes.	
P305+P351+P338		Remove contact lenses, if present and easy to do. Continue rinsing.	[12]
P403+P233		Store in a well-ventilated place. Keep container tightly closed.	[8] [12]

Conclusion

Methyl 3-amino-2-fluorobenzoate is a high-value chemical intermediate with a critical role in the synthesis of advanced pharmaceuticals, particularly the anti-cancer drug Dabrafenib. Its unique chemical structure allows for the creation of complex and effective therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective use in research and manufacturing. The continued demand for targeted therapies in oncology ensures that Methyl 3-amino-2-fluorobenzoate will remain a compound of significant interest in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. organicintermediate.com [organicintermediate.com]
- 3. Dabrafenib Mesylate synthesis - chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 5. Dabrafenib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]
- 6. researchgate.net [researchgate.net]
- 7. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]
- 8. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 9. chemscene.com [chemscene.com]
- 10. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 12. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to Methyl 3-amino-2-fluorobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b170274#methyl-3-amino-2-fluorobenzoate-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com